molecular formula C24H22NO5P B2930134 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione CAS No. 866153-22-2

2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione

Cat. No. B2930134
CAS RN: 866153-22-2
M. Wt: 435.416
InChI Key: YELAXOXOGPOOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives can be carried out under solventless conditions . The reaction can be relatively quick, lasting between 1 to 8 minutes . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The absorbance (Abs), transmittance (T), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n) of these compounds were calculated .

Scientific Research Applications

Synthesis and Photophysical Properties

  • A study on the synthesis and photophysical properties of novel phthalimide derivatives, including those similar to 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione, explored their solvatochromic behavior and dipole moments. These compounds were analyzed in different solvents to understand their interactions and photophysical responses, providing insights into their potential applications in molecular probes and materials science (Akshaya et al., 2016).

Crystal Structure and DFT Computational Studies

  • The crystal structure and spectral analysis of novel isoindoline derivatives were detailed, offering a foundational understanding of their molecular configurations for further chemical modifications and applications in material science or drug design (Evecen et al., 2016).

Green Catalytic Systems for Synthesis

  • Research on the efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts highlighted alternative approaches to producing these compounds. This work showcased the application of green chemistry principles in synthesizing valuable organic molecules, potentially impacting the pharmaceutical and materials industries (Journal et al., 2019).

Anticancer Activity and Molecular Modelling

  • The synthesis, structure-activity relationships, and molecular modelling studies of isoindole-1,3(2H)-dione compounds containing different functional groups revealed their varying anticancer activities. Such studies are crucial for understanding how structural modifications affect biological activity, guiding the development of new anticancer agents (Tan et al., 2020).

Inhibitory Properties and Interaction Mechanism

  • Evaluating the xanthine oxidase inhibitor properties of isoindoline-1,3-dion derivatives offered insights into their therapeutic potential. Understanding the interaction mechanisms of these compounds with enzymes can inform drug discovery efforts, especially for diseases where enzyme inhibition is a therapeutic strategy (Gunduğdu et al., 2020).

Isoindigo Derivatives and Their Applications

  • The facile synthesis of isoindigo derivatives from 3-indolyl-2-oxindoles and their potential biological activities, such as anti-leukemia and anti-inflammatory effects, underscore the importance of these compounds in medicinal chemistry and organic electronics (Seo et al., 2017).

Future Directions

Isoindoline-1,3-dione derivatives continue to attract considerable attention due to their diverse pharmacological profile . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . Future research could focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and exploring their potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAXOXOGPOOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.